1-(2,6-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a 2,6-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2,6-dimethylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Major Products:
- Sulfonamide derivatives
- Sulfonate esters
- Sulfonothioate derivatives
- Sulfonic acids
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide-based drugs and agrochemicals .
- Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
- Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anti-inflammatory and anticancer agents.
- Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable sulfonamide linkages. These interactions can alter the biological activity of the target molecules, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
- Cyclopropanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- Cyclopentanesulfonyl chloride
Comparison: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of the 2,6-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other sulfonyl chlorides. Additionally, the cyclopropane ring provides rigidity and stability, which can be advantageous in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H15ClO2S |
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Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-9-4-3-5-10(2)11(9)8-12(6-7-12)16(13,14)15/h3-5H,6-8H2,1-2H3 |
InChI Key |
WZVMYYMDQVEYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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